N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine
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Overview
Description
N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a synthetic organic compound with a molecular formula of C19H21FN6 and a molecular weight of 352.4086 . This compound is characterized by the presence of a fluoroquinazoline moiety, a piperidine ring, and a pyrimidine ring, making it a complex heterocyclic structure. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the fluoroquinazoline moiety: This can be achieved by reacting 4-chloro-7-fluoroquinazoline with an appropriate amine under basic conditions.
Introduction of the piperidine ring: The fluoroquinazoline intermediate is then reacted with piperidine-3-carboxylic acid or its derivatives to form the piperidine ring.
Formation of the pyrimidine ring: The final step involves the reaction of the intermediate with 2-amino-4,6-dimethylpyrimidine under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases or other enzymes involved in cellular signaling pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and may exhibit similar biological activities.
Fluoroquinazoline derivatives: These compounds contain the fluoroquinazoline moiety and may have similar pharmacological properties.
Pyrimidine derivatives: These compounds have the pyrimidine ring and may be used in similar applications.
The uniqueness of this compound lies in its specific combination of these three moieties, which may confer distinct biological activities and applications.
Properties
Molecular Formula |
C19H21FN6 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[1-(7-fluoroquinazolin-4-yl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C19H21FN6/c1-13-9-21-19(22-10-13)25(2)15-4-3-7-26(11-15)18-16-6-5-14(20)8-17(16)23-12-24-18/h5-6,8-10,12,15H,3-4,7,11H2,1-2H3 |
InChI Key |
KLHWUWAOFMVHCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=NC4=C3C=CC(=C4)F |
Origin of Product |
United States |
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